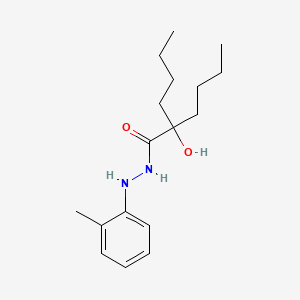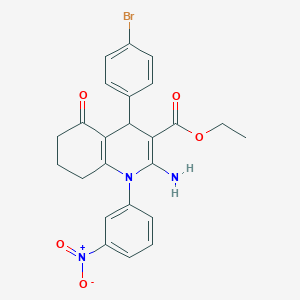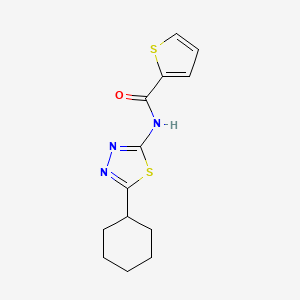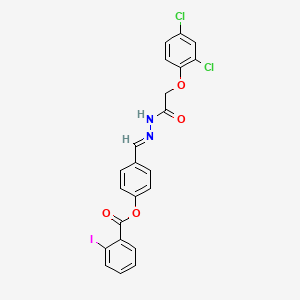
2-butyl-2-hydroxy-N'-(2-methylphenyl)hexanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide is an organic compound with a complex structure that includes a butyl group, a hydroxy group, and a methylphenyl group attached to a hexanehydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide typically involves the reaction of 2-methylphenylhydrazine with a suitable butyl-substituted ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazide bond. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazide bond can be reduced to form the corresponding amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 2-butyl-2-oxo-N’-(2-methylphenyl)hexanehydrazide.
Reduction: Formation of 2-butyl-2-hydroxy-N’-(2-methylphenyl)hexaneamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide
- 2-butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide
Uniqueness
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The position of the methyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C17H28N2O2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-butyl-2-hydroxy-N'-(2-methylphenyl)hexanehydrazide |
InChI |
InChI=1S/C17H28N2O2/c1-4-6-12-17(21,13-7-5-2)16(20)19-18-15-11-9-8-10-14(15)3/h8-11,18,21H,4-7,12-13H2,1-3H3,(H,19,20) |
Clave InChI |
NIEOPDGTXAAGLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15013421.png)

![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)



![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)

![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
![(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
